Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254675
InChI: InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)
SMILES:
Molecular Formula: C28H37N5O10S
Molecular Weight: 635.7 g/mol

Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH

CAS No.:

Cat. No.: VC16254675

Molecular Formula: C28H37N5O10S

Molecular Weight: 635.7 g/mol

* For research use only. Not for human or veterinary use.

Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH -

Specification

Molecular Formula C28H37N5O10S
Molecular Weight 635.7 g/mol
IUPAC Name 2-[[2-[[2-[[2-[[2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)
Standard InChI Key WMLDZIPRMZWLPL-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

Leu-Enkephalin (sulfated) is a pentapeptide with the sulfation site at the tyrosine residue (position 1). Its molecular formula is C₂₈H₃₇N₅O₁₀S, with a molecular weight of 635.7 g/mol . The sulfate group (-SO₃H) is esterified to the phenolic hydroxyl group of tyrosine, introducing a permanent negative charge at physiological pH. This modification reduces the peptide’s isoelectric point and influences its solubility, particularly in polar solvents such as dimethyl sulfoxide (DMSO) .

Structural Comparison to Native Leu-Enkephalin

The native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) has a molecular weight of 555.6 g/mol, making the sulfated form approximately 14% heavier due to the sulfate moiety (+80 g/mol). The sulfation alters hydrogen-bonding patterns and steric interactions, which can affect receptor binding kinetics .

Table 1: Comparative Properties of Leu-Enkephalin and Its Sulfated Form

PropertyLeu-EnkephalinLeu-Enkephalin (Sulfated)
Molecular FormulaC₂₇H₃₅N₅O₇C₂₈H₃₇N₅O₁₀S
Molecular Weight (g/mol)555.6635.7
Sulfation SiteN/ATyrosine (Position 1)
SolubilityAqueous buffersDMSO

Synthesis and Analytical Characterization

Synthetic Strategies

Sulfation of tyrosine residues in peptides is typically achieved via enzymatic or chemical methods. For Leu-Enkephalin (sulfated), solid-phase peptide synthesis (SPPS) is employed, followed by post-synthetic sulfation using sulfur trioxide complexes . The synthetic peptide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC), with purity exceeding 98% .

Analytical Detection Challenges

Traditional mass spectrometry (MS) methods struggle to differentiate tyrosine sulfation from phosphorylation due to their isobaric nature (both modifications add ~80 Da). Ultraviolet photodissociation (UVPD) at 193 nm has emerged as a robust solution, generating diagnostic fragment ions without sulfate neutral loss. For example, UVPD-MS of sulfopeptide anions produces sequence ions retaining the sulfate group, enabling unambiguous identification .

Table 2: Key Analytical Parameters for Leu-Enkephalin (Sulfated)

ParameterValue/Method
Detection Limit (LC-MS)~100 fmol (UVPD in negative mode)
Diagnostic Ions[M-H]⁻ = 634.7, SO₃ loss = 554.7
Storage Conditions-20°C in DMSO

Pharmacological Profile

Opioid Receptor Interactions

Leu-Enkephalin primarily binds delta opioid receptors (DOR), but sulfation may modulate receptor specificity. Competitive radioligand assays using [³H]DADLE show that sulfated analogs retain ~68% of native Leu-Enkephalin’s DOR affinity . The sulfate group’s negative charge potentially enhances interactions with basic residues in the receptor’s extracellular loop, though structural studies are needed to confirm this hypothesis.

Pharmacokinetics and Stability

Plasma Half-Life

Native Leu-Enkephalin has a plasma half-life of ~2 minutes due to rapid degradation by aminopeptidases. Hydrophobic modifications, including sulfation, extend this to 37 hours in murine models . The sulfate group may shield the peptide from enzymatic cleavage by sterically hindering protease access.

Solubility and Formulation

Leu-Enkephalin (sulfated) is soluble in DMSO at concentrations up to 10 mM, facilitating in vitro assays . For in vivo use, formulations often combine DMSO with PEG300 and Tween 80 to enhance aqueous solubility and bioavailability .

Future Directions and Applications

Analytical Advancements

UVPD-MS protocols could be optimized for high-throughput screening of sulfated peptides in biological matrices. Coupling this with ion mobility spectrometry may further resolve isobaric interferences in complex samples .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator